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Compound of Interest

Compound Name: (2S)-1-phenoxypropan-2-amine

CAS No.: 45972-73-4

Cat. No.: B1598837

Get Quote

Executive Summary
(2S)-1-phenoxypropan-2-amine (CAS: 35205-54-0, also known as (S)-1-phenoxy-2-

propanamine) is a specialized chiral base used for the optical resolution of racemic acids.[1]

Structurally related to amphetamine but possessing a phenoxy-ether linkage, this agent offers

unique conformational flexibility and hydrogen-bond acceptor capability that distinctively

influences diastereomeric salt lattice energies.[1][2]

This guide provides a mechanistic deep-dive into its mode of action, a validated experimental

workflow for resolving 2-arylpropionic acids (e.g., Ibuprofen, Naproxen analogs), and the

thermodynamic principles governing its efficiency.[1][3]

Mechanism of Action: The Molecular Recognition
Model
The efficacy of (2S)-1-phenoxypropan-2-amine relies on the formation of diastereomeric salts

with unequal solubility profiles.[1] Unlike rigid resolving agents (e.g., brucine), this molecule

utilizes a "flexible tether" mechanism.[1][2][3]
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Structural Determinants[1][2][3][4]
Chiral Center (C2): The amine-bearing carbon dictates the spatial arrangement of the salt.[1]

[2]

Ether Linkage (-O-CH2-): Unlike the methylene linker in phenylethylamine, the ether oxygen

acts as a weak hydrogen bond acceptor, potentially stabilizing specific crystal lattices.[1]

Phenoxy Anchor: Provides a site for

-

stacking interactions with the aromatic rings of target acids (e.g., the phenyl ring of
Ibuprofen).[1][2]

The "Three-Point Interaction" Model
For successful discrimination between (R)- and (S)-acids, the resolving agent must establish at

least three points of contact.[1] In the case of (2S)-1-phenoxypropan-2-amine salts:

Primary Interaction (Ionic): Proton transfer from the carboxylic acid to the amine (

).[1]

Secondary Interaction (H-Bonding): The ammonium protons form hydrogen bond networks

with the carboxylate oxygens and potentially the ether oxygen of the resolving agent.

Tertiary Interaction (Steric/Electronic): The phenoxy group aligns with the aryl group of the

acid via T-shaped or parallel-displaced

-stacking.[1]

Thermodynamic Solubility Divergence
The resolution is driven by the difference in Lattice Energy (

) between the two possible diastereomeric salts:

n-Salt (Less Soluble): Packs efficiently; high density; high melting point.[1][2] Precipitates

first.
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p-Salt (More Soluble): Poor packing due to steric clash between the methyl group of the

amine and the substituent of the acid. Remains in the mother liquor.[2]

Visualization of the Mechanism
The following diagram illustrates the workflow and the molecular interactions driving the

separation.
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Caption: Workflow for the optical resolution of a racemic acid using (2S)-1-phenoxypropan-2-
amine.

Experimental Protocol
This protocol is designed for the resolution of a generic 2-arylpropionic acid (e.g., 2-

phenoxypropionic acid).[1]

Reagents & Equipment[1][3][4][5]
Substrate: 0.1 mol Racemic Acid.

Resolving Agent: 0.05 - 0.1 mol (2S)-1-phenoxypropan-2-amine (0.5 to 1.0 eq).[1][2]

Note: Using 0.5 eq (the "Pope-Peachy" method) maximizes theoretical yield of the target

enantiomer if the non-target salt remains in solution.

Solvent: Ethanol (95%), Isopropanol, or Acetone.[1][2][3]

Apparatus: Round-bottom flask, reflux condenser, heating mantle.[1][3]

Step-by-Step Workflow
Step 1: Screening (Small Scale)

Dissolve 100 mg of racemic acid in 1 mL of solvent.

Add 0.5 equivalents of (2S)-1-phenoxypropan-2-amine.

Heat to reflux until clear.

Cool slowly to room temperature (1°C/min).

Observation: If oiling out occurs (common with flexible amines), reheat and add a seed

crystal or change solvent (e.g., add water to ethanol).[1][2][3]

Step 2: Preparative Scale (Example)
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Dissolution: In a 250 mL flask, dissolve 20 g of racemic acid in 100 mL of boiling Ethanol

(95%).

Addition: Add 1 eq (or 0.5 eq) of (2S)-1-phenoxypropan-2-amine dropwise.

Crystallization: Allow the mixture to cool to ambient temperature over 4 hours. Let stand at

4°C overnight.

Filtration: Collect the crystals via vacuum filtration. Wash with cold ethanol.[1]

Recrystallization: Recrystallize the wet cake from minimal boiling ethanol until constant

melting point and rotation are achieved.

Step 3: Liberation of the Acid

Suspend the purified salt in water.[1][2]

Acidify with 2M HCl to pH < 2.[1][2]

Extract the liberated chiral acid with Ethyl Acetate (3x).[1][2]

Dry organic layer (

) and evaporate to yield the pure enantiomer.[1][2]

Step 4: Recovery of Resolving Agent

The aqueous layer from Step 3 contains the amine hydrochloride.[2]

Basify with 4M NaOH to pH > 12.

Extract the free amine with Dichloromethane (DCM).[1][2]

Distill to recover pure (2S)-1-phenoxypropan-2-amine for reuse.[1][2]

Quantitative Data & Optimization
The following table summarizes typical performance metrics for this class of resolution.
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Parameter Typical Value Optimization Strategy

Yield (First Crop)
30 - 40% (Theoretical Max

50%)

Use "Pope-Peachy" method

(0.5 eq amine).[1][2]

Enantiomeric Excess (ee) 60 - 80% (Crude)
Requires 1-2 recrystallizations

to reach >99%.[1][2]

Resolution Efficiency (S) 0.3 - 0.6 .[1][2] Maximize by slow

cooling.[1][2][4]

Solvent Effect High Impact

Polar protic solvents (EtOH)

favor ionic lattice; Aprotic

(Acetone) favors H-bonding.[1]

[2]

Troubleshooting "Oiling Out"
A common failure mode with phenoxy-amines is the formation of a supramolecular oil rather

than a crystal.[1]

Cause: Solvation energy is too close to lattice energy; high conformational flexibility prevents

rigid packing.[1][2]

Solution:

Seeding: Use a crystal from a successful micro-screen.[1][2]

Anti-solvent: Add Hexane or Water dropwise at the cloud point.[1][2]

Derivative: If the amine fails, use the hydrochloride salt of the amine in a metathesis

reaction with the sodium salt of the acid (Double Decomposition).
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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